1-Chloro-4-iodobutane

Beschreibung

Significance of 1-Chloro-4-iodobutane as a Bifunctional Organic Building Block

This compound is a halogenated hydrocarbon classified as an α,ω-dihaloalkane. chemicalbook.com Its utility in organic synthesis stems from the differential reactivity of the two halogen atoms present in its structure: the iodo and the chloro groups. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group in nucleophilic substitution reactions. youtube.com This inherent difference in reactivity allows for the selective functionalization of the molecule at two distinct positions, making it a powerful bifunctional electrophile. thedegreegap.com

This bifunctionality is a key feature that allows for the sequential introduction of different functionalities, providing a streamlined approach to the synthesis of more complex molecules. researchgate.net The ability to perform selective reactions at either end of the four-carbon chain offers a significant advantage in multistep syntheses, enhancing atom economy and reducing the need for cumbersome protection-deprotection strategies.

The applications of this compound are diverse and span various areas of organic synthesis. It serves as a crucial intermediate in the preparation of a wide range of compounds, from pharmaceuticals to specialty chemicals. chemicalbook.comchemicalbook.com For instance, it is employed in the synthesis of alkaloids like deoxyvasicinone (B31485) and mackinazolinone. chemicalbook.comsigmaaldrich.com Furthermore, it plays a role in the catalytic asymmetric synthesis of levobupivacaine (B138063) and the preparation of 6-hendecenoic acid. chemicalbook.comsigmaaldrich.com

The electrochemical reduction of this compound has also been a subject of study. It can undergo reduction catalyzed by electrogenerated Nickel(I) salen to produce 1,8-dichlorooctane. chemicalbook.com Investigations using cyclic voltammetry and controlled-potential electrolysis at a glassy carbon cathode have provided insights into its electrochemical behavior. chemicalbook.com

Table 1: Selected Applications of this compound in Organic Synthesis

| Application | Description |

|---|---|

| Alkaloid Synthesis | Used in the preparation of deoxyvasicinone and mackinazolinone. chemicalbook.comsigmaaldrich.com |

| Pharmaceutical Intermediate | Employed in the catalytic asymmetric synthesis of levobupivacaine. chemicalbook.comsigmaaldrich.com |

| Fatty Acid Synthesis | Utilized in the preparation of 6-hendecenoic acid. chemicalbook.comsigmaaldrich.com |

| Dimerization Reactions | Undergoes electrogenerated Nickel(I) salen catalyzed reduction to form 1,8-dichlorooctane. chemicalbook.com |

| Heterocyclic Chemistry | Acts as a reagent in the synthesis of alkyl chromones/quinolones through cyclization/alkylation of enaminones. chemicalbook.com |

Historical Context and Evolution of Research Involving this compound

The study of haloalkanes has a long history, with the first synthesis of chloroethane (B1197429) dating back to the 15th century. chemicalbook.com However, the systematic synthesis and understanding of these compounds truly began to flourish in the 19th century with the advancement of organic chemistry. chemicalbook.com The development of methods for the selective formation of carbon-halogen bonds was a critical step that made haloalkanes readily available for industrial and laboratory use. chemicalbook.com

The concept of using bifunctional reagents to construct complex molecules has also evolved significantly over time. researchgate.net These reagents offer an atom-economical approach to synthesis by allowing for the formation of multiple bonds in a single or sequential manner. researchgate.net this compound fits within this class of valuable synthetic tools.

Early research involving this compound included fundamental studies of its physical and chemical properties. For example, conformational analysis of this compound was conducted to understand the spatial arrangement of its atoms. These studies, often employing techniques like infrared spectroscopy, provided insights into the different conformers present in both liquid and solid states.

More recent research has focused on expanding the synthetic utility of this compound. Its application as a bifunctional electrophile in a variety of chemical transformations continues to be explored. The development of new catalytic systems and reaction conditions has further broadened the scope of its use in creating diverse and complex molecular structures. The ongoing research into this and similar bifunctional building blocks is a testament to the enduring importance of developing efficient and selective methods in organic synthesis.

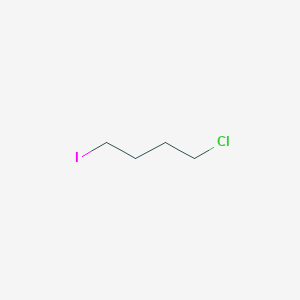

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOSPTBRSOYXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065029 | |

| Record name | 1-Iodo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10297-05-9 | |

| Record name | 1-Chloro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-chloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-chloro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-iodobutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977ZE83TAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chloro 4 Iodobutane

Established Synthetic Routes to 1-Chloro-4-iodobutane

The preparation of this compound has been predominantly achieved through well-established methods, primarily involving halogen exchange reactions and the chemical transformation of suitable precursors.

Halogen Exchange Reactions for this compound Synthesis

The Finkelstein reaction stands as a cornerstone for the synthesis of alkyl iodides, including this compound. allrounder.ai This nucleophilic substitution reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). allrounder.ai The success of this reaction lies in the differential solubility of the resulting sodium halides; sodium iodide is soluble in acetone, while the formed sodium chloride or sodium bromide is not, thus driving the equilibrium towards the formation of the desired alkyl iodide according to Le Chatelier's principle. allrounder.ai

In the context of this compound synthesis, a precursor like 1,4-dichlorobutane (B89584) can be selectively converted. By carefully controlling the reaction conditions, one chlorine atom can be exchanged for an iodine atom.

A study on the solid-phase synthesis of proline and its homologues utilized this compound, which is commercially available but can be synthesized via such halogen exchange principles. mdpi.com Similarly, a patent for the synthesis of aripiprazole (B633) mentions the use of this compound as a reactant, highlighting its role as a key intermediate that can be prepared through established halogen exchange methodologies. google.com

Recent research has also explored the use of catalysts to facilitate halogen exchange reactions. For instance, commercially available alumina (B75360) has been shown to catalyze the halogen exchange (halex) reaction of long-chain alkyl halides. csic.esacs.org While this specific study focused on the reaction between dibromooctane and iodobutane, the principle can be extended to the synthesis of mixed dihaloalkanes. csic.esacs.org

Conversion from Precursors such as 1,4-Dibromobutane (B41627)

Another prevalent method for synthesizing this compound involves the conversion of other 1,4-dihaloalkanes, most notably 1,4-dibromobutane. This approach also relies on the principles of nucleophilic substitution, where one of the bromine atoms is selectively replaced by a chlorine or iodine atom.

One straightforward method involves reacting 1,4-dibromobutane with a chloride source to first generate 1-bromo-4-chlorobutane, followed by a subsequent halogen exchange to introduce the iodine. However, a more direct route from a readily available precursor is often preferred. For example, 1,4-dibromobutane can be reacted with sodium iodide, followed by a chlorination step. ontosight.ai

A patent related to the synthesis of irbesartan (B333) lists this compound as a possible 1,4-dihalobutane reactant, which can be prepared from other dihalobutanes. google.com The synthesis of 1,4-dibromobutane itself is well-documented, often starting from tetrahydrofuran (B95107) or 1,4-butanediol. chemicalbook.com

Novel and Evolving Synthetic Approaches to this compound

While traditional methods remain reliable, the quest for more efficient, selective, and environmentally benign synthetic routes continues. Modern organic synthesis has seen the emergence of novel approaches that could be applied to the preparation of this compound.

For instance, developments in catalytic systems offer promising avenues. The use of phase-transfer catalysts (PTC) can enhance the efficiency of halogen exchange reactions, particularly when dealing with reactants of differing polarities.

Furthermore, advancements in flow chemistry could provide a platform for the continuous and controlled synthesis of this compound. A recent study demonstrated the use of a packed-bed reactor with a supported catalyst for a halogen exchange reaction, showcasing the potential for safer and more scalable production. csic.es

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the catalyst.

In halogen exchange reactions, the choice of solvent is critical. As seen in the Finkelstein reaction, a solvent that selectively precipitates the byproduct salt can significantly drive the reaction forward. allrounder.ai The temperature also plays a vital role; higher temperatures can increase the reaction rate but may also lead to the formation of elimination byproducts or disubstitution.

The development of more effective catalyst systems is an active area of research. For example, a study on the asymmetric synthesis of an amino acid derivative optimized the alkylation reaction using a nickel(II) complex, carefully controlling the stoichiometry of the reactants and the base. d-nb.info While not a direct synthesis of this compound, the principles of optimizing stoichiometry and reaction conditions are broadly applicable.

Recent work on the carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides also provides insights into reaction optimization. rsc.org The study details the screening of various parameters, including solvents, bases, and catalyst ligands, to achieve the desired product with high yield. rsc.org

The following table summarizes the influence of various parameters on the synthesis of haloalkanes, which are guiding principles for the synthesis of this compound:

| Parameter | Effect on Synthesis |

| Solvent | Influences solubility of reactants and byproducts, can drive equilibrium (e.g., acetone in Finkelstein reaction). allrounder.ai |

| Temperature | Affects reaction rate; higher temperatures may lead to side reactions like elimination. |

| Catalyst | Can increase reaction rate and selectivity (e.g., phase-transfer catalysts, supported catalysts). csic.es |

| Stoichiometry | Precise control of reactant ratios is crucial to favor monosubstitution and minimize the formation of disubstituted byproducts. d-nb.info |

Reactivity and Mechanistic Investigations of 1 Chloro 4 Iodobutane

Radical Reactions of 1-Chloro-4-iodobutane

The carbon-iodine bond in this compound is significantly weaker than the carbon-chlorine bond, making it susceptible to homolytic cleavage to generate a 4-chlorobutyl radical. This radical intermediate can then participate in a variety of subsequent reactions, including cyclizations and additions.

Generation and Reactivity of Radical Intermediates Derived from this compound

The 4-chlorobutyl radical is a key intermediate in many of the radical-mediated transformations of this compound. This radical can be generated under various conditions, including the use of radical initiators, electrochemical methods, and photoredox catalysis. For instance, in a manganese-mediated photolysis reaction, the 4-chlorobutyl radical is generated from this compound and adds to a chiral N-acylhydrazone. nih.gov

The reactivity of the generated 4-chlorobutyl radical is diverse. It can be trapped by a radical acceptor, as seen in the addition to the C=N bond of the hydrazone. nih.gov Alternatively, it can undergo further transformations, such as intramolecular cyclization, depending on the reaction conditions and the presence of other reactive species.

Intramolecular Radical Cyclizations Involving this compound

This compound serves as a precursor for generating substrates for intramolecular radical cyclization reactions. For example, it can be used to alkylate a nucleophile, introducing the 4-chlorobutyl group, which can then be converted to a radical that undergoes cyclization. In one study, this compound was reacted with dihydrofuran to produce 5-(4-chlorobutyl)-2,3-dihydrofuran. acs.org This product is a potential precursor for a radical cyclization reaction to form a bicyclic system, although the study itself focused on other transformations. Another example involves the reaction of this compound with saccharine in the presence of sodium hydride to form N-(4-chlorobutyl)saccharine, a substrate designed for studying intramolecular radical ipso substitution reactions. researchgate.net

Radical Addition Reactions with this compound

This compound readily participates in radical addition reactions. A notable example is its electrochemical radical addition to phenyl vinyl sulfone. uni-muenchen.de In this reaction, the 4-chlorobutyl radical is generated at the cathode and adds across the double bond of the sulfone.

Another illustration of this reactivity is the manganese-mediated photolytic addition to chiral N-acylhydrazones. The addition of the 4-chlorobutyl radical, generated from this compound, to the butyraldehyde (B50154) hydrazone of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) proceeds with high diastereoselectivity to afford the acyclic adduct. nih.gov This adduct can then be cyclized in a subsequent step to form the corresponding piperidine (B6355638) derivative. nih.gov

Pulse Radiolysis Studies of this compound-Derived Radical Cations in Aqueous Solutions

Pulse radiolysis has been employed to investigate the formation and reactivity of radical species derived from this compound in aqueous solutions. In neutral aqueous solutions, the reaction of hydroxyl radicals (•OH) with this compound leads to the formation of an iodine-centered OH-adduct. This transient species subsequently undergoes a transformation with a rate constant of 5.4 x 10⁵ s⁻¹ to form an intramolecular radical cation. The unfavorable structural conformation in a related compound, 1-chloro-5-iodopentane, prevents a similar intramolecular transformation, leading instead to the formation of a dimer radical cation. rsc.org This study highlights the influence of the alkyl chain length on the fate of the initially formed radical adduct.

Photocatalytic Radical Coupling Strategies Utilizing this compound

Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions. While specific, detailed studies focusing solely on this compound in photocatalytic radical coupling are not extensively reported, the general principles of this methodology are applicable. In a typical cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the alkyl iodide. This would generate the 4-chlorobutyl radical, which can then be used in various coupling reactions.

For instance, a general photocatalytic strategy for the formation of C-O bonds involves the generation of an RF radical from an RF-I precursor. rsc.orgrsc.org A similar approach could be envisioned for this compound, where the photogenerated 4-chlorobutyl radical could be trapped by a suitable oxygen-centered nucleophile. The success of such a reaction would depend on the redox potentials of the photocatalyst and the substrates, as well as the kinetics of the radical trapping versus other potential side reactions. The development of photocatalytic reductive cross-electrophile coupling reactions, often using nickel catalysis, also provides a framework where this compound could serve as the alkyl electrophile. nih.gov

Electrochemical Transformations of this compound

The electrochemical behavior of this compound has been a subject of scientific inquiry, particularly its reduction at various cathodes. sigmaaldrich.comsigmaaldrich.com These investigations often employ techniques such as cyclic voltammetry and controlled-potential electrolysis to understand the reaction pathways and product formation. sigmaaldrich.comsigmaaldrich.comresearchgate.net The presence of two different halogen atoms on the butane (B89635) chain, iodine and chlorine, provides distinct reactive sites for electrochemical manipulation. scribd.com

The reduction of this compound can be effectively catalyzed by nickel(I) salen, which is generated electrochemically from the more stable nickel(II) salen complex. sigmaaldrich.comcolab.ws This catalytic process involves a one-electron transfer to the substrate, leading to the formation of a radical intermediate. colab.ws The primary product of this reaction is 1,8-dichlorooctane, which is formed through the coupling of two 4-chlorobutyl radicals. colab.wsresearchgate.net

This catalytic reduction is typically carried out via controlled-potential electrolysis at a carbon cathode in dimethylformamide (DMF). colab.ws The reaction yields a high percentage of the dimerized product, with smaller amounts of other reduction products also being formed. colab.ws

Product Distribution from Nickel(I) Salen Catalyzed Reduction of this compound

| Product | Yield |

|---|---|

| 1,8-Dichlorooctane | >88% |

| 1-Chlorobutane (B31608) | 7-10% |

| 4-Chloro-1-butene (B1662094) | 2% |

Data sourced from a study by Mubarak M.S. and Peters D.G. colab.ws

The electrochemical reduction of this compound has been studied using cyclic voltammetry and controlled-potential electrolysis at a glassy carbon cathode. sigmaaldrich.comsigmaaldrich.com Cyclic voltammetry is a powerful technique used to probe the electrochemical behavior of compounds by measuring the current response to a linearly cycled potential sweep. researchgate.net This method can reveal the potentials at which reduction or oxidation events occur. For related alkyl halides, cathodic peak potentials have been determined, which correspond to the reductive cleavage of the carbon-halogen bond. psu.edu

Controlled-potential electrolysis, also known as bulk electrolysis, is used to carry out the reduction on a larger scale to identify and quantify the resulting products. psu.eduucl.ac.uk In this technique, a constant potential is applied to the working electrode to ensure the selective reduction of the target compound. ucl.ac.uk For the nickel(I) salen catalyzed reduction of this compound, this method confirms the product distribution shown in the table above. colab.ws

The electrochemical reduction of this compound, particularly when catalyzed by electrogenerated nickel(I) salen, proceeds through a radical pathway. colab.wsresearchgate.net The initial step is the transfer of a single electron from the nickel(I) catalyst to the this compound molecule. This electron transfer preferentially cleaves the weaker carbon-iodine bond, generating a 4-chlorobutyl radical and an iodide ion. colab.wsucl.ac.uk

Once formed, the 4-chlorobutyl radical can undergo several subsequent reactions:

Dimerization: Two 4-chlorobutyl radicals can couple to form the principal product, 1,8-dichlorooctane. colab.ws

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or supporting electrolyte to form 1-chlorobutane. colab.ws

Disproportionation: The radical can undergo disproportionation to yield 4-chloro-1-butene and 1-chlorobutane. colab.ws

This radical mechanism is consistent with the observed product distribution, where the dimer is the major product. colab.wsresearchgate.net

Comparative Reactivity Analysis of Halogen Sites in this compound

The structure of this compound features two different carbon-halogen bonds: a carbon-iodine (C-I) bond and a carbon-chlorine (C-Cl) bond. A significant difference in reactivity exists between these two sites, which is governed by the respective bond strengths and the leaving group ability of the halides. scribd.comsavemyexams.com

The carbon-iodine bond is considerably weaker and has a lower bond enthalpy than the carbon-chlorine bond. scribd.comsavemyexams.com This makes the C-I bond easier to break. savemyexams.com Consequently, the iodide ion is a much better leaving group than the chloride ion. In nucleophilic substitution reactions, iodoalkanes are generally more reactive than their chloroalkane counterparts. scribd.comsavemyexams.comncert.nic.in

In the context of the electrochemical reduction catalyzed by nickel(I) salen, the reaction occurs exclusively at the C-I bond. colab.ws The formation of 1,8-dichlorooctane, 1-chlorobutane, and 4-chloro-1-butene demonstrates that the C-Cl bond remains intact throughout the reaction sequence. colab.ws This selective cleavage of the C-I bond is direct evidence of its higher reactivity compared to the C-Cl bond under these reductive conditions.

Advanced Applications of 1 Chloro 4 Iodobutane in Complex Organic Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Using 1-Chloro-4-iodobutane

The strategic application of this compound has been pivotal in the development of synthetic routes to a variety of pharmaceutical compounds. Its ability to introduce a four-carbon chain with two distinct reactive centers enables the efficient assembly of complex heterocyclic and acyclic structures that form the core of numerous APIs.

Catalytic Asymmetric Synthesis of Levobupivacaine (B138063)

While detailed mechanistic studies involving this compound in the direct synthesis of Levobupivacaine are not extensively published, its role as a key reagent in the preparation of essential precursors is acknowledged. sigmaaldrich.comsigmaaldrich.com Specifically, this compound is utilized in the synthesis of N-Boc-pipecolic acid, a crucial chiral intermediate for Levobupivacaine. The synthesis involves the alkylation of a suitable precursor with this compound to construct the piperidine (B6355638) ring system. The differential reactivity of the chloro and iodo groups allows for a controlled cyclization process. This highlights the importance of this compound as a source of the butyl chain required for the formation of the piperidine ring, which is central to the structure of Levobupivacaine.

Synthesis of Alkaloids such as Deoxyvasicinone (B31485) and Mackinazolinone

This compound is instrumental in the synthesis of quinazoline (B50416) alkaloids like Deoxyvasicinone and Mackinazolinone. sigmaaldrich.comsigmaaldrich.com A key step involves the alkylation of 3H-quinazolin-4-one with this compound to yield 3-(4-chlorobutyl)-3H-quinazolin-4-one. google.com This intermediate is then subjected to further transformations to construct the complete alkaloid framework. The reaction is typically carried out in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). google.com

In a representative procedure, 3H-quinazolin-4-one is treated with sodium hydride to generate the corresponding anion, which then undergoes nucleophilic substitution with this compound. google.com The much greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond ensures that the alkylation occurs selectively at the iodo-end of the butane (B89635) chain. This provides the 4-chlorobutyl side chain attached to the quinazolinone nitrogen, which is a crucial precursor for the subsequent intramolecular cyclization to form the pyrrolo[2,1-b]quinazoline core of Deoxyvasicinone or related structures. A notable yield of 65% for the synthesis of 3-(4-chlorobutyl)-3H-quinazolin-4-one has been reported. google.com

Elaboration of Lysine (B10760008) Side Chains in Asymmetric Amino Acid Synthesis

A significant application of this compound is in the asymmetric synthesis of higher α-vinyl amino acids, particularly in the elaboration of the lysine side chain. google.com This method involves the alkylation of a chiral vinylglycine-derived dianionic dienolate with this compound as the electrophile. google.com The resulting product then undergoes a four-step sequence to construct the complete lysine side chain. google.com

The alkylation reaction is performed at low temperatures (-78 °C) in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA), yielding the desired product with high diastereoselectivity. The use of a chiral auxiliary, such as (-)-8-(β-naphthyl)menthyl, allows for excellent stereocontrol. This methodology has been instrumental in the first asymmetric synthesis of L-α-vinyl analogues of lysine. google.com

| Parameter | Value | Reference |

| Electrophile | This compound | |

| Nucleophile | Chiral vinylglycine-derived dianionic dienolate | |

| Solvent | THF-HMPA | |

| Temperature | -78 °C | |

| Yield | 65-81% | |

| Diastereomeric Ratio | 91:9 to ≥98:2 |

This interactive data table summarizes the key parameters for the elaboration of lysine side chains using this compound.

Synthesis of Irbesartan (B333) Intermediates

This compound, as a type of 1,4-dihalobutane, is implicated in the synthesis of intermediates for the antihypertensive drug Irbesartan. mdma.ch Patent literature describes a method for synthesizing Irbesartan where a bisamide intermediate is reacted with a 1,4-dihalobutane in the presence of a base to form the spiro-imidazoline core of Irbesartan. mdma.ch The use of a 1,4-dihalobutane, such as this compound or 1-bromo-4-iodobutane, is specified in the claims of the patent. mdma.ch

The reaction involves the self-condensation of a bisamide intermediate under acidic catalysis to form a five-membered ring, which is then N-alkylated with the 1,4-dihalobutane under basic conditions. mdma.ch This process highlights the role of this compound in constructing the key spirocyclic system of Irbesartan.

Applications in Agrochemical and Fine Chemical Synthesis

The utility of this compound extends to the synthesis of agrochemicals and other fine chemicals. ontosight.ai Its bifunctional nature allows for the introduction of a flexible four-carbon linker into various molecular scaffolds, a common strategy in the design of new bioactive compounds. In agrochemical research, the incorporation of a chlorobutyl or iodobutyl moiety can influence the lipophilicity and metabolic stability of a potential pesticide or herbicide, thereby affecting its efficacy and environmental persistence.

While specific, publicly available examples of commercial agrochemicals synthesized using this compound are limited, its application as a building block in the broader field of fine chemical synthesis is well-established. researchgate.net It serves as a versatile intermediate for introducing a C4 chain in the synthesis of various organic compounds. For instance, it can be used in the preparation of 3-(4-chlorobutyl)-5-cyanindole, a fine chemical intermediate. google.com

Role in Materials Science and Polymer Synthesis

In the field of materials science and polymer chemistry, this compound serves as a valuable cross-linking agent and a monomer for the synthesis of functional polymers. Its two different halogen atoms allow for controlled polymerization and modification of material properties.

Derivatization and Functionalization of Biomolecules with this compound

The unique reactivity of this compound makes it a valuable tool for the modification of biomolecules. This process, known as derivatization or functionalization, involves the chemical modification of a compound to produce a new compound with properties that are better suited for a specific application.

In the realm of biomolecule modification, this compound has been employed in the solid-phase synthesis of substituted prolines and their homologues, which are fundamental units in peptides. mdpi.com The synthesis involves the alkylation of a resin-bound amino acid derivative with this compound. The iodo- group's higher reactivity allows for initial attachment of the butyl chain, leaving the chloro- group available for subsequent cyclization or further functionalization. This strategy enables the creation of diverse libraries of proline-based structures, which are important for drug discovery and peptide engineering. mdpi.com While direct examples of this compound in nucleoside modification are less common in the provided context, the principles of its reactivity suggest potential for alkylating nucleophilic sites on nucleobases or the sugar moiety, opening avenues for creating modified nucleic acids with tailored properties.

Synthesis of α,α-Dialkyl-α-aminophosphonates via this compound

α,α-Dialkyl-α-aminophosphonates are an important class of compounds in medicinal chemistry, often considered as analogues of α-amino acids. A notable application of this compound is in the synthesis of these complex structures. One method involves a deoxygenative nucleophilic phosphonation and subsequent electrophilic alkylation of secondary amides. researchgate.net In a specific example, the treatment of a reaction intermediate with this compound as the electrophile leads to the formation of diethyl (2-phenylpyrrolidin-2-yl)phosphonate. researchgate.net This reaction proceeds through an initial phosphonation of the amide, followed by an intramolecular cyclization facilitated by the alkylation with this compound, ultimately yielding the quaternary α-aminophosphonate. researchgate.net This approach highlights the utility of this compound in constructing cyclic amino phosphonate (B1237965) scaffolds.

Table 1: Synthesis of a Quaternary α-Aminophosphonate using this compound

| Reactant 1 | Reactant 2 | Electrophile | Product | Yield | Reference |

| N-benzylbenzamide derivative | Triethyl phosphite | This compound | Diethyl (2-phenylpyrrolidin-2-yl)phosphonate | Not explicitly stated for this specific product, but related reactions show good yields. | researchgate.net |

Formation of Unsaturated Fatty Acids, such as 6-Hendecenoic Acid, from this compound

This compound serves as a key starting material in the synthesis of certain unsaturated fatty acids. sigmaaldrich.com For instance, it is utilized in the preparation of 6-hendecenoic acid. sigmaaldrich.com The synthesis typically involves the coupling of this compound with a suitable organometallic reagent derived from a terminal alkyne. The more reactive iodo-end of this compound selectively participates in the initial coupling reaction. The remaining chloro-group can then be carried through subsequent steps and either retained or transformed as needed. This modular approach allows for the construction of the carbon backbone of the fatty acid with precise control over the position of the unsaturation.

Applications in the Synthesis of Prolines and Proline Homologues

The synthesis of proline and its homologues is a significant area where this compound finds extensive use. mdpi.com These cyclic amino acids are crucial components of many biologically active peptides and are valuable building blocks in medicinal chemistry. nih.gov One strategy involves the catalytic phase-transfer alkylation of a glycine (B1666218) derivative with this compound. scribd.com This reaction, often carried out in the presence of a chiral catalyst, can afford enantiomerically enriched products. The initial alkylation occurs at the iodo-end, followed by an intramolecular cyclization where the nitrogen nucleophile displaces the chloride to form the pyrrolidine (B122466) ring of proline. scribd.com This methodology provides an efficient route to various substituted prolines and their homologues, which are precursors to important pharmaceutical agents. mdpi.comnih.gov

Spectroscopic and Computational Approaches to 1 Chloro 4 Iodobutane Research

Computational Chemistry and Theoretical Studies on 1-Chloro-4-iodobutane

Computational chemistry serves as a powerful tool for investigating the properties and transformations of this compound at a molecular level. Theoretical studies, employing a range of computational methods, offer detailed information that complements experimental findings.

The flexible butane (B89635) backbone of this compound allows it to exist in multiple conformations, each with a distinct energy. Understanding the distribution and relative energies of these conformers is crucial for predicting its chemical behavior.

Infrared spectroscopy studies of this compound in both liquid and solid states, combined with zero-order normal coordinate calculations, have indicated the presence of five stable conformers where the carbon backbone is planar. researchgate.net These conformers arise from rotations around the C-C bonds. While detailed energy landscapes specifically for this compound are not extensively published, studies on similar 1-halobutanes using methods like gas-phase electron diffraction (ED) and ab initio calculations provide a strong comparative framework. For instance, investigations into 1-chlorobutane (B31608), 1-bromobutane, and 1-iodobutane (B1219991) have successfully identified and quantified the populations of their various conformers (e.g., anti-anti, gauche-anti, etc.). researchgate.net For 1-chlorobutane, five stable conformers were identified by scanning the dihedral angles of the Cα-Cβ and Cβ-Cγ bonds. conicet.gov.ar

Table 1: Theoretical Conformational Analysis of 1-Halobutanes This table is illustrative of typical data obtained from computational studies on related compounds.

| Conformer | Dihedral Angles (X-C1-C2-C3, C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| anti-anti (AA) | ~180°, ~180° | 0.00 | Data not available |

| anti-gauche (AG) | ~180°, ~60° | Data not available | Data not available |

| gauche-anti (GA) | ~60°, ~180° | Data not available | Data not available |

| gauche-gauche (GG) | ~60°, ~60° | Data not available | Data not available |

| gauche-gauche' (GG') | ~60°, -60° | Data not available | Data not available |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound, which in turn governs its reactivity. github.io These calculations can determine properties such as molecular orbital energies, charge distributions, and electrostatic potentials. The presence of two different halogen atoms, chlorine and iodine, on the same molecule creates a distinct electronic environment at each end. The C-I bond is weaker and more polarizable than the C-Cl bond, making the iodine-bearing carbon a more susceptible site for nucleophilic attack.

DFT methods, such as B3LYP, are often employed to calculate these properties. acs.org For example, in the related compound 1-chlorobutane, the BHandHLYP/6-311++G(d,p) level of theory has been used to study its reaction with hydroxyl radicals, with energy refinements at the CCSD(T) level. conicet.gov.ar Such calculations provide insights into bond dissociation energies, electron affinities, and ionization potentials, which are key descriptors of reactivity. conicet.gov.ar

Computational modeling is a valuable asset for mapping out the reaction mechanisms of this compound. By calculating the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For instance, this compound is used in the synthesis of other compounds, such as 1-chloro-4-propoxybutane, through nucleophilic substitution. Computational modeling can elucidate the mechanism of such reactions, confirming whether they proceed via an S_N1 or S_N2 pathway. In a study of the degradation of 1-chlorobutane by OH radicals, theoretical calculations were used to explore the 33 possible reactive channels and to calculate the thermal rate coefficient using canonical transition state theory. conicet.gov.ar This approach allows for a detailed understanding of the reaction kinetics and the branching ratios for the formation of different products. conicet.gov.ar

Advanced Spectroscopic Characterization in Reaction Monitoring

Real-time monitoring of chemical reactions involving this compound is essential for optimizing reaction conditions and understanding reaction kinetics. Advanced spectroscopic techniques like NMR and Mass Spectrometry are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds and for monitoring the progress of chemical reactions. Both ¹H and ¹³C NMR are used to identify the products of reactions involving this compound. acs.org

In a typical reaction, the disappearance of the reactant's characteristic NMR signals and the appearance of new signals corresponding to the product can be tracked over time. acs.org For example, in the synthesis of a fluorescent probe where this compound is a reactant, ¹H and ¹³C NMR are used to confirm the structure of the final product. rsc.org The chemical shifts in the ¹H and ¹³C NMR spectra of this compound provide a fingerprint of the molecule. nih.gov Benchtop NMR spectrometers, which can be integrated with flow reactors, allow for non-invasive, real-time monitoring of reaction mixtures. osf.io

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Data sourced from PubChem. nih.gov

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Cl-CH₂- | ~3.56 |

| ¹H | -CH₂-CH₂- | ~1.95 |

| ¹H | -CH₂-I | ~3.25 |

| ¹³C | Cl-CH₂- | ~44.5 |

| ¹³C | -CH₂- | ~33.0 |

| ¹³C | -CH₂- | ~30.0 |

| ¹³C | -CH₂-I | ~6.5 |

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. In the context of this compound reactions, MS is crucial for identifying intermediates and final products, thereby helping to elucidate reaction pathways.

For example, in a study of the atmospheric degradation of 1-chlorobutane, mass spectrometry was used to identify the reaction products for the first time, which included 1-chloro-2-butanone and 4-chloro-2-butanone. conicet.gov.ar This information was vital for proposing a reaction mechanism. conicet.gov.ar Similarly, for reactions involving this compound, MS can be used to detect the formation of various products and byproducts, providing evidence for competing reaction pathways. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in determining the elemental composition of unknown products. rsc.org

Time-Resolved Spectroscopy in Radical Reaction Studies Involving this compound

Time-resolved spectroscopy is a powerful class of techniques used to observe the fleeting intermediates that dictate the course of chemical reactions. In the study of radical reactions involving this compound, these methods have been instrumental in elucidating the formation and subsequent fate of transient species on very short timescales. Pulse radiolysis, a technique where a sample is irradiated with a short, intense pulse of high-energy electrons, has been a particularly valuable tool. This method allows for the generation of a high concentration of radical species, whose subsequent reactions can be monitored by fast absorption spectroscopy.

One of the key radical-initiated reactions of this compound that has been investigated using time-resolved spectroscopy is its interaction with hydroxyl radicals (•OH) in aqueous solutions. The hydroxyl radical is a highly reactive species that can be readily generated through the radiolysis of water. In a neutral aqueous solution, the reaction of •OH with this compound leads to the formation of an initial transient species.

Research employing pulse radiolysis has revealed that the initially formed radical, an iodine-centered OH-adduct, undergoes a rapid intramolecular transformation. psu.edu This process involves the conversion of the initial adduct into an intramolecular radical cation. psu.edu This transformation is a critical step, as it dictates the subsequent reaction pathways available to the molecule.

The rate of this intramolecular conversion has been determined through kinetic analysis of the transient absorption signals. The transformation from the iodine-centered OH-adduct to the intramolecular radical cation is a first-order process.

A study on the transformation of the OH-adduct of this compound in a neutral aqueous solution determined the rate constant for the formation of the intramolecular radical cation. lookchem.comacs.org The observed transient species and the kinetics of its transformation provide fundamental insights into the reactivity of halogenated alkanes in radical-mediated processes.

The table below summarizes the key findings from time-resolved spectroscopic studies on the radical reactions of this compound.

| Initial Reactant | Initiating Radical | Observed Transient Intermediate | Transformation Product | Rate Constant (k) | Technique |

| This compound | Hydroxyl Radical (•OH) | Iodine-centered OH-adduct | Intramolecular Radical Cation | 5.4 x 10⁵ s⁻¹ | Pulse Radiolysis |

This data underscores the power of time-resolved spectroscopy in directly observing and quantifying the behavior of short-lived radical intermediates, providing crucial data for understanding complex reaction mechanisms.

Future Directions and Emerging Research Avenues for 1 Chloro 4 Iodobutane

Development of Green Chemistry Approaches for 1-Chloro-4-iodobutane Utilization

The integration of green chemistry principles into the synthesis and application of this compound is a key area of future research. acs.orgunsw.edu.aupnas.org The goal is to develop cleaner, safer, and more efficient reactions that minimize waste and environmental impact. mun.cakahedu.edu.in

Key green chemistry strategies applicable to this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all materials from the reactants into the final product is a core principle. acs.orgunsw.edu.au For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. kahedu.edu.in

Use of Safer Solvents: Research is ongoing to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, ionic liquids, or even solvent-less conditions. unsw.edu.aukahedu.edu.in

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can be recycled, thus reducing waste. acs.org Biocatalysis, in particular, offers a promising green alternative.

Biocatalysis: Haloalkane dehalogenases (HLDs) are enzymes that can cleave carbon-halogen bonds. portlandpress.comrug.nl Research into the substrate specificity of HLDs has shown that some of these enzymes exhibit activity towards iodoalkanes. muni.cz The enzyme DrbA, from a marine organism, has shown good catalytic efficiency towards 1-iodobutane (B1219991), a related compound, suggesting potential for biocatalytic applications of this compound. muni.cz The use of enzymes could lead to highly selective and environmentally benign processes for the transformation of this compound. ucl.ac.uk

Table 1: Principles of Green Chemistry and their Application to this compound Chemistry

| Principle of Green Chemistry | Application in Reactions with this compound |

| Prevention of Waste | Designing synthetic routes with fewer steps and higher yields. |

| Atom Economy | Favoring addition and cyclization reactions over substitutions. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and intermediates. |

| Designing Safer Chemicals | Developing derivatives of this compound with reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic energy to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based routes to synthesize this compound or its precursors. |

| Reduce Derivatives | Avoiding the use of protecting groups through the use of highly selective catalysts like enzymes. acs.org |

| Catalysis | Employing catalytic amounts of transition metals or enzymes instead of stoichiometric reagents. acs.org |

Exploration of Novel Catalytic Systems for Reactions with this compound

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research is focused on creating more efficient, selective, and robust catalysts for various transformations.

Nickel-Catalyzed Reactions: Nickel catalysts have shown promise in cross-coupling reactions involving alkyl halides. chemrxiv.orgrsc.org An important example is the electrogenerated Nickel(I) salen catalyzed reduction of this compound, which results in the formation of 1,8-dichlorooctane. alkalisci.com This reaction highlights the potential of electrochemical methods in generating active catalytic species.

Palladium-Catalyzed Reactions: Palladium-based catalysts are widely used in cross-coupling reactions. scholaris.ca Palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has been developed using 1-iodobutane as the iodide source, demonstrating the potential for similar transformations with this compound. ethz.ch

Iron-Catalyzed Reactions: Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed reductive coupling reactions of alkyl electrophiles with olefins have been reported, suggesting a potential avenue for the application of this compound in such transformations. caltech.edu

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. Chiral imidazolidinone catalysts, for example, are used in enantioselective Diels-Alder reactions and could potentially be employed in reactions involving this compound to create chiral molecules. researchgate.net

Table 2: Examples of Catalytic Systems for Reactions with Dihaloalkanes

| Catalyst System | Reaction Type | Product Type |

| Electrogenerated Nickel(I) salen | Reductive Coupling | Dimerized Alkanes |

| Palladium/Xantphos | Decarbonylative Iodination | Aryl Iodides |

| Iron(II) triflate | Reductive Coupling | Functionalized Alkanes |

| Chiral Imidazolidinone | Diels-Alder Reaction | Chiral Cyclic Compounds |

Expansion of Synthetic Utility in Complex Molecular Architectures and Natural Product Synthesis

This compound is a valuable building block for the synthesis of complex molecules, including natural products and pharmaceuticals. ontosight.ai Its bifunctional nature allows for sequential reactions at the iodo and chloro-substituted ends, enabling the construction of intricate molecular frameworks.

Notable examples of its application include:

Alkaloid Synthesis: It is used in the synthesis of alkaloids such as deoxyvasicinone (B31485) and mackinazolinone. sigmaaldrich.comsigmaaldrich.com These compounds possess interesting biological activities.

Synthesis of Levobupivacaine (B138063): this compound is a key reagent in the catalytic asymmetric synthesis of levobupivacaine, a long-acting local anesthetic. sigmaaldrich.commdpi.comresearchgate.net The synthesis involves the alkylation of a piperidine (B6355638) derivative. google.com

Pharmaceutical Intermediates: It has been employed in the synthesis of a potential treatment for Alzheimer's disease. The synthesis involves the alkylation of a trifluorophenylacetic acid derivative with this compound.

Fatty Acid Synthesis: The compound is also used in the preparation of 6-hendecenoic acid. sigmaaldrich.comsigmaaldrich.com

Table 3: Use of this compound in the Synthesis of Complex Molecules

| Target Molecule | Class of Molecule | Role of this compound |

| Deoxyvasicinone | Alkaloid | Building block for the heterocyclic core |

| Mackinazolinone | Alkaloid | Building block for the heterocyclic core |

| Levobupivacaine | Local Anesthetic | Alkylating agent for the piperidine nitrogen |

| RO7185876 Intermediate | Pharmaceutical Intermediate | Alkylating agent |

| 6-Hendecenoic Acid | Fatty Acid | Alkylating agent |

Bio-relevant Applications and Chemical Biology Probes Based on this compound Frameworks

The unique reactivity of this compound makes it a valuable tool in chemical biology for the development of probes and other bio-relevant molecules.

Antibody-Drug Conjugates (ADCs): In the development of ADCs for potential diabetes treatment, this compound has been used as a linker component. google.comgoogle.com It is involved in a multi-step synthesis to create a linker that connects a GLP-1 peptidomimetic drug to an antibody. google.comgoogle.com

Chemical Probes: The bifunctionality of this compound allows for its incorporation into molecules designed as chemical probes. For example, it can be used to synthesize linkers for prodrugs that can be "clicked" onto targeting vectors.

Fluorescent Dyes: The alkylation of heterocyclic compounds with reagents like 1-iodobutane is a common method for preparing precursors to near-infrared (NIR) fluorescent dyes. researchgate.net These dyes are valuable as fluorescent probes in bio-sensing and bio-imaging applications. nii.ac.jp The use of this compound could introduce a reactive handle for further functionalization of these dyes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-chloro-4-iodobutane, and how are reaction conditions optimized for yield?

- Answer : The synthesis of this compound often involves nucleophilic substitution or halogen-exchange reactions. For example:

- Finkelstein Reaction : Reacting 1-chloro-4-chlorobutane with NaI in dry acetone facilitates Cl⁻/I⁻ exchange, leveraging the poor solubility of NaCl to drive the reaction .

- Radical-Mediated Coupling : In visible-light-driven reactions, this compound acts as an alkylating agent. A protocol using TTMSS (tris(trimethylsilyl)silane) and EtOH solvent achieves moderate yields (57%) via silyl radical initiation .

- Silver Nitrite Substitution : Treatment with AgNO₂ produces nitroalkanes, as demonstrated in early studies (78% yield) .

- Optimization : Key factors include solvent polarity (e.g., acetone for SN2), stoichiometric excess of iodide sources, and inert atmospheres to prevent radical quenching.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Answer :

- FT-IR : Identifies functional groups (e.g., C-Cl and C-I stretches at 732 cm⁻¹ and 500–600 cm⁻¹, respectively) .

- HRMS (ESI-MS) : Confirms molecular weight and purity (e.g., [M+H]⁺ peaks with <1 ppm error) .

- Optical Rotation : Used for chiral derivatives, such as measuring enantiomeric excess (e.g., [α]²²D = +3.9 for amide alkylation products) .

- Chromatography : Silica gel column chromatography (3–4% acetone/DCM gradients) effectively purifies alkylated products .

Q. How does this compound participate in SN2 reactions, and what steric/electronic factors influence its reactivity?

- Answer : The molecule’s linear C-Cl and C-I bonds favor backside attack in SN2 mechanisms.

- Steric Effects : The terminal Cl and I atoms minimize steric hindrance, enabling efficient nucleophilic substitution with amides, azetidines, or piperidines .

- Leaving Group Ability : I⁻ is a better leaving group than Cl⁻, but in reactions like Finkelstein, the equilibrium shifts toward iodide substitution due to NaCl precipitation .

Advanced Research Questions

Q. How can enantioselective α-alkylation of amides using this compound be achieved, and what factors govern enantiomeric excess (ee)?

- Answer : Transition-metal catalysis with chiral ligands enables stereocontrol. For example:

- Pd/(S,S)-L *: Using Pd catalysts and chiral bisphosphine ligands (e.g., (S,S)-L*), this compound alkylates amides with 91% ee. Key factors include ligand stereochemistry, solvent (CHCl₃), and reaction temperature .

- Substrate Scope : Bulky amides (e.g., azetidin-1-yl derivatives) enhance stereoselectivity by restricting transition-state conformations .

Q. What mechanisms underpin this compound’s role in radical-mediated C(sp³)–C(sp³) coupling?

- Answer : Under visible light, TTMSS generates silyl radicals that abstract iodine from this compound, forming alkyl radicals. These couple with alkenes (e.g., N-phenylacrylamide) to form C–C bonds. The chloro group remains intact, allowing further functionalization .

- Key Data : Reaction yields (57%) and Rf values (0.24 in 20% EtOAc/PE) validate product identity .

Q. How should researchers address contradictions in reported yields or stereoselectivity across alkylation protocols?

- Answer : Systematic analysis of variables is critical:

- Catalyst Loading : Pd/(R,R)-L* vs. (S,S)-L* shows identical ee (91%) but slight yield variations (83% vs. 81%), suggesting ligand electronic effects .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than CHCl₃, altering kinetics .

- Workflow Comparison : GP-7 (single-step alkylation) vs. GP-8 (pre-formed ketone intermediate) protocols highlight the impact of pre-activation on efficiency .

Q. What strategies optimize this compound’s regioselectivity in multi-step syntheses (e.g., piperidine alkaloid derivatives)?

- Answer :

- Stepwise Alkylation : In piperidone synthesis, sequential alkylation with this compound under basic conditions (e.g., K₂CO₃) achieves 86% yield and 98:2 diastereomeric ratio (dr). Optical rotation ([α]D = +10.6) confirms configuration .

- Protecting Groups : Boc-protected amines prevent undesired side reactions during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.